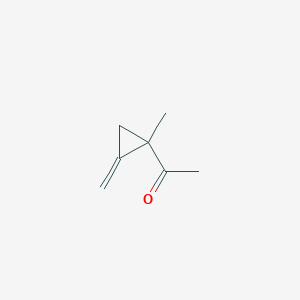

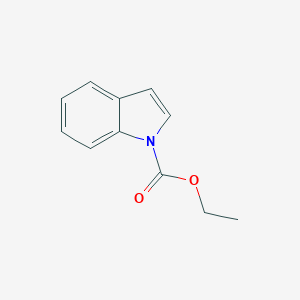

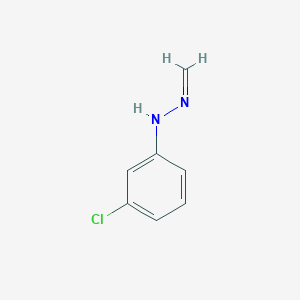

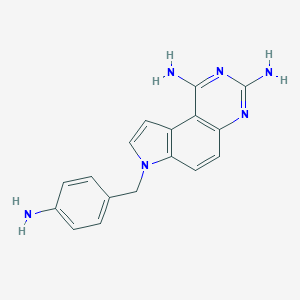

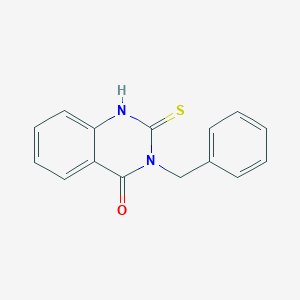

3-苄基-2-巯基-3H-喹唑啉-4-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 3-Benzyl-2-mercapto-3H-quinazolin-4-one involves several key steps, including the coupling of specific precursor molecules. For example, a study outlines the synthesis of a novel 1,3,4-thiadiazole derivative containing 3-mercaptobutan-2-one and quinazolin-4-one moieties, showcasing the complexity of reactions needed to create compounds with similar structures (Mohammed et al., 2020). Another approach involves a one-pot cascade synthesis of quinazolin-4(3H)-ones through nickel-catalyzed dehydrogenative coupling (Parua et al., 2017).

Molecular Structure Analysis

The molecular structure of 3-Benzyl-2-mercapto-3H-quinazolin-4-one and related compounds has been thoroughly studied using various spectroscopic techniques. Keto-enol tautomerism is a characteristic feature, confirmed by FTIR, 1H-NMR, 13C-NMR, mass spectrometry, and UV-Visible spectra (Mohammed et al., 2020).

Chemical Reactions and Properties

This compound participates in various chemical reactions, indicating its reactive nature and potential for further chemical modifications. Its synthesis from methyl anthranilate through novel routes and its antihypertensive activity highlights its chemical versatility and biological relevance (Alagarsamy & Pathak, 2007).

Physical Properties Analysis

The physical properties of 3-Benzyl-2-mercapto-3H-quinazolin-4-one, such as solubility and keto-enol tautomerism, depend significantly on the solvent used. It exhibits different tautomeric forms in solvents of varying polarity, affecting its physical characteristics and chemical reactivity (Mohammed et al., 2020).

Chemical Properties Analysis

The chemical properties of 3-Benzyl-2-mercapto-3H-quinazolin-4-one include its ability to undergo keto-enol tautomerism and its reactivity towards various chemical reagents. Its synthesis reveals the presence of intra-molecular hydrogen bonding, which plays a crucial role in its chemical behavior and interactions (Mohammed et al., 2020).

科学研究应用

抗菌活性

喹唑啉酮衍生物,包括 3-苄基-2-巯基-3H-喹唑啉-4-酮,已被发现具有显著的抗菌活性 . 例如,取代的喹唑啉酮衍生物已针对革兰氏阴性细菌和革兰氏阳性细菌测试了它们的抗菌活性 .

抗氧化活性

喹唑啉-4-酮以其广泛的生物活性而闻名,而酚类化合物则表现出重要的抗氧化作用 . 一些化合物,尤其是邻位二酚类化合物,表现出比抗坏血酸和Trolox更强的抗氧化作用 .

抗癌活性

喹唑啉酮衍生物显示出多种药理特性,如抗癌活性 . 从海洋沉积物中发现的真菌中获得的化合物 2-(4-羟基苄基)喹唑啉-4(3H)-酮 (HBQ, III) 已被证明对某些癌细胞系具有显着的细胞毒活性 .

抗炎活性

喹唑啉酮衍生物,包括 3-苄基-2-巯基-3H-喹唑啉-4-酮,据报道具有抗炎活性 <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024

未来方向

作用机制

Target of Action

Quinazolinone derivatives, a class to which this compound belongs, have been reported to exhibit a broad spectrum of biological activities, including antimicrobial, antimalarial, anticancer, and anti-inflammatory effects . These activities suggest that the compound may interact with a variety of cellular targets.

Mode of Action

Some studies suggest that quinazolinone derivatives can induce changes in cell membrane permeability . This could potentially disrupt normal cell function, leading to the observed biological effects.

Biochemical Pathways

These could potentially include pathways involved in cell growth and proliferation, inflammation, and infection response .

Pharmacokinetics

The compound’s molecular weight (268334 Da ) suggests that it may have favorable absorption and distribution characteristics, as compounds with a molecular weight below 500 Da are generally well-absorbed and distributed in the body.

Result of Action

Some quinazolinone derivatives have been reported to exhibit analgesic and anti-inflammatory activities , suggesting that this compound may have similar effects.

属性

IUPAC Name |

3-benzyl-2-sulfanylidene-1H-quinazolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2OS/c18-14-12-8-4-5-9-13(12)16-15(19)17(14)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,16,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSPZHJCIFHRWNP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3NC2=S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70350140 |

Source

|

| Record name | 3-Benzyl-2-mercapto-3H-quinazolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70350140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49644558 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

13906-05-3 |

Source

|

| Record name | 3-Benzyl-2-mercapto-3H-quinazolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70350140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。